N-(phenylcarbamoyl)pentanamide
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Overview
Description
N-(phenylcarbamoyl)pentanamide is an organic compound belonging to the amide class It consists of a pentanamide backbone with a phenylcarbamoyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylcarbamoyl)pentanamide typically involves the amidation reaction between pentanoyl chloride and aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the amidation of isobutyryl methyl acetate with aniline, followed by purification steps to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(phenylcarbamoyl)pentanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: Pentanoic acid and aniline.
Reduction: N-(phenylcarbamoyl)pentanamine.
Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions.
Scientific Research Applications
N-(phenylcarbamoyl)pentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of N-(phenylcarbamoyl)pentanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
N-(phenylcarbamoyl)pentanamide can be compared with other amides, such as:
Pentanamide: Lacks the phenylcarbamoyl group, making it less complex and potentially less bioactive.
Benzamide: Contains a benzoyl group instead of a pentanamide backbone, leading to different chemical and physical properties.
Acetamide: A simpler amide with a shorter carbon chain, resulting in different reactivity and applications
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-(phenylcarbamoyl)pentanamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-3-9-11(15)14-12(16)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,13,14,15,16) |
InChI Key |
PYNVVJNPBFKWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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